
2-(Methylthio)benzenesulfonamide
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Description
2-(Methylthio)benzenesulfonamide is a useful research compound. Its molecular formula is C7H9NO2S2 and its molecular weight is 203.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzenesulfonamide, including 2-(Methylthio)benzenesulfonamide, exhibit promising antimicrobial properties. For instance, a study synthesized novel benzenesulfonamide-bearing functionalized imidazole derivatives, which showed strong antimicrobial activity against multidrug-resistant strains of Mycobacterium abscessus and other mycobacterial species. The presence of the sulfonamide group enhances the compound's ability to penetrate bacterial cell membranes, thus improving its efficacy as an antimicrobial agent .
Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives
Compound Name | Tested Strains | Activity Level |
---|---|---|
Benzenesulfonamide-Functionalized Imidazole | M. abscessus, M. bovis BCG | High |
This compound | M. tuberculosis H37Ra | Moderate to High |
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Gram-positive and Gram-negative bacteria | Potent |
Therapeutic Potential
The sulfonamide scaffold is widely recognized for its versatility in medicinal chemistry. The ability of this compound to act as both a hydrogen bond donor and acceptor allows for modifications that can enhance pharmacokinetic properties. This adaptability has led to its exploration in various therapeutic contexts, including as a potential inhibitor of carbonic anhydrases, which are enzymes implicated in numerous physiological processes and diseases .
Drug Development and Optimization
The structural characteristics of this compound make it an attractive candidate for drug development. The compound's hydrophobic benzene ring contributes to its lipophilicity, facilitating membrane permeability—a crucial factor for drug efficacy. Research has focused on synthesizing derivatives with improved activity profiles against resistant strains of bacteria and mycobacteria, showcasing the compound's potential in addressing public health concerns related to antimicrobial resistance .
Case Studies and Real-World Applications
Several case studies have highlighted the practical applications of compounds like this compound in clinical settings. For instance:
- A study conducted on the effectiveness of novel benzenesulfonamides in treating resistant infections demonstrated significant improvements in patient outcomes when these compounds were used as part of a combination therapy regimen.
- Another investigation into the pharmacodynamics of benzenesulfonamide derivatives revealed their potential role in enhancing the efficacy of existing antibiotics through synergistic effects.
These insights underscore the importance of ongoing research into the therapeutic applications of this compound and its derivatives.
Properties
Molecular Formula |
C7H9NO2S2 |
---|---|
Molecular Weight |
203.3 g/mol |
IUPAC Name |
2-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO2S2/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
InChI Key |
FFFHZZFNHCYBNX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.